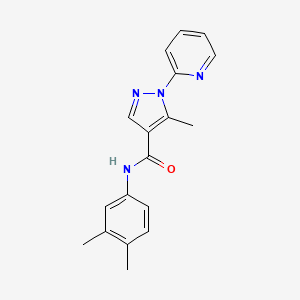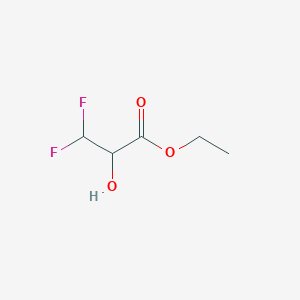
N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Common synthetic routes include:
Formation of the Propyl Chain: The propyl chain with 4-chlorophenyl and 4-fluorophenyl groups can be synthesized through Friedel-Crafts alkylation reactions.
Pyridinone Ring Formation: The pyridinone ring is formed via cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the propyl chain with the pyridinone ring through amide bond formation, typically using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form alcohols.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biology: Study of its effects on cellular pathways and its potential as a biochemical tool.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Mécanisme D'action
The mechanism of action of N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C24H24ClFN2O3 |
|---|---|
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C24H24ClFN2O3/c1-16-13-22(29)23(31-2)14-28(16)15-24(30)27-12-11-21(17-3-7-19(25)8-4-17)18-5-9-20(26)10-6-18/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,27,30) |
Clé InChI |
RNAZEEXMGAFULA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CN1CC(=O)NCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361905.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361916.png)



![4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13361937.png)
![1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B13361939.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B13361949.png)


![N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride](/img/structure/B13361993.png)
![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde](/img/structure/B13361995.png)
